

6-Hydroxytropinone CAS number and molecular weight

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Compound of Interest

Compound Name: 6-Hydroxytropinone

Cat. No.: B7780947

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An In-depth Technical Guide to 6-Hydroxytropinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxytropinone is a pivotal intermediate in the synthesis of various tropane alkaloids, a class of compounds with significant pharmacological applications. This technical guide provides a comprehensive overview of **6-Hydroxytropinone**, including its chemical properties, detailed synthesis and analytical methodologies, and its role in the development of therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development.

Chemical and Physical Properties

6-Hydroxytropinone, a derivative of tropinone, is a bicyclic organic compound. Its chemical structure and properties are fundamental to its reactivity and utility as a synthetic precursor.

Property	Value	Reference
CAS Number	5932-53-6	[1] [2]
Molecular Formula	C ₈ H ₁₃ NO ₂	[1]
Molecular Weight	155.19 g/mol	[1]
Appearance	White to off-white solid	[1]
Solubility	Soluble in organic solvents	

Synthesis of 6-Hydroxytropinone

The synthesis of **6-Hydroxytropinone** is a critical process for the subsequent production of more complex tropane alkaloids. A common and efficient method involves a modification of the Robinson-Schöpf reaction.

Experimental Protocol: Modified Robinson-Schöpf Reaction

This protocol describes the synthesis of **6-Hydroxytropinone** from commercially available starting materials.

Materials:

- 2,5-Dimethoxy-2,5-dihydrofuran
- Methylamine
- Acetonedicarboxylic acid
- Water
- Hydrochloric acid
- Sodium hydroxide
- Dichloromethane

- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, methanol)

Procedure:

- **Hydrolysis of 2,5-Dimethoxy-2,5-dihydrofuran:** In a reaction vessel, dissolve 2,5-dimethoxy-2,5-dihydrofuran in an aqueous solution. Acidify the solution with hydrochloric acid and stir at room temperature to hydrolyze the starting material to succinaldehyde.
- **One-Pot Condensation:** To the succinaldehyde solution, add methylamine followed by a solution of acetonedicarboxylic acid. Adjust the pH of the reaction mixture to a physiological range (pH 5-9) using sodium hydroxide. Stir the mixture at ambient temperature. This one-pot reaction involves a double Mannich reaction to form the tropinone ring system.
- **Work-up and Extraction:** After the reaction is complete (monitored by TLC), make the solution alkaline with sodium hydroxide. Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts.
- **Purification:** Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude **6-Hydroxytropinone** using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of methanol in ethyl acetate).
- **Characterization:** Confirm the identity and purity of the synthesized **6-Hydroxytropinone** using analytical techniques such as NMR spectroscopy and mass spectrometry.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization and quality control of **6-Hydroxytropinone**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **6-Hydroxytropinone**.

Experimental Protocol: GC-MS Analysis

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.
- Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).

GC Conditions:

- Injector Temperature: 250 °C
- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 μ L (splitless injection).

MS Conditions:

- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-500.

Sample Preparation:

- Dissolve a small amount of **6-Hydroxytropinone** in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Data Analysis:

- Identify the peak corresponding to **6-Hydroxytropinone** by its retention time and mass spectrum. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **6-Hydroxytropinone**. While specific spectral data for **6-Hydroxytropinone** is not readily available in public databases, typical chemical shifts for similar tropane alkaloids can be inferred.

Expected ^1H -NMR and ^{13}C -NMR Spectral Features:

- ^1H -NMR: Signals corresponding to the N-methyl group, protons on the bicyclic ring system, and the proton attached to the hydroxyl-bearing carbon.
- ^{13}C -NMR: Resonances for the carbonyl carbon, carbons adjacent to the nitrogen atom, and other carbons of the tropane skeleton.

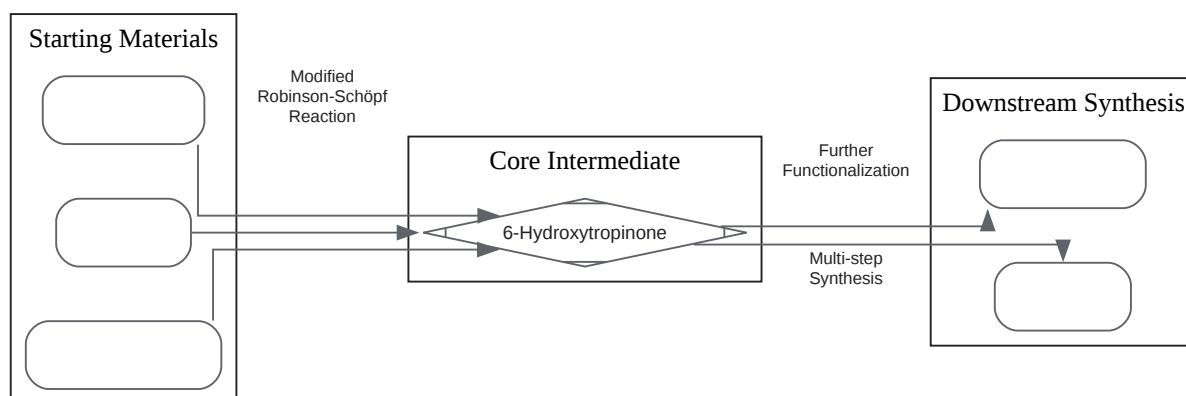
Role in Drug Development

6-Hydroxytropinone is a crucial intermediate in the synthesis of several pharmacologically important tropane alkaloids, most notably scopolamine. Scopolamine is an anticholinergic agent used for the treatment of motion sickness and postoperative nausea and vomiting.

The synthetic pathway from **6-Hydroxytropinone** to scopolamine involves several key transformations, including reduction of the ketone, epoxidation of the double bond, and esterification. The availability of a reliable synthetic route to **6-Hydroxytropinone** is therefore essential for the production of these valuable pharmaceuticals.

Visualized Synthetic Pathway

The following diagram illustrates the pivotal role of **6-Hydroxytropinone** as a synthetic intermediate in the production of more complex tropane alkaloids like scopolamine.



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Caption: Synthetic utility of **6-Hydroxytropinone**.

This guide provides foundational knowledge for researchers working with **6-Hydroxytropinone**, from its synthesis and characterization to its application in the development of tropane alkaloid-based therapeutics.

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References

- 1. CAS 5932-53-6: (±)-6β-Hydroxytropinone | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
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